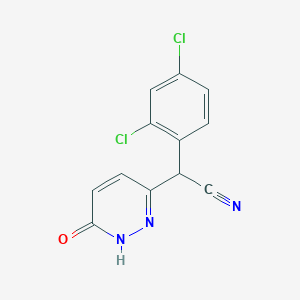

2-(2,4-Dichlorophenyl)-2-(6-hydroxy-3-pyridazinyl)acetonitrile

Description

Chemical Structure: The compound features a 2,4-dichlorophenyl group and a 6-hydroxy-3-pyridazinyl moiety linked via an acetonitrile bridge (C≡N) .

Molecular Formula: C₁₂H₇Cl₂N₃O.

Molecular Weight: 284.11 g/mol.

Key Features:

- The 6-hydroxy substituent on the pyridazine ring introduces hydrogen-bonding capability, improving solubility compared to non-polar analogs.

Properties

IUPAC Name |

2-(2,4-dichlorophenyl)-2-(6-oxo-1H-pyridazin-3-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2N3O/c13-7-1-2-8(10(14)5-7)9(6-15)11-3-4-12(18)17-16-11/h1-5,9H,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGHMALBLBLGLAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(C#N)C2=NNC(=O)C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2,4-Dichlorophenyl)-2-(6-hydroxy-3-pyridazinyl)acetonitrile, with the CAS number 338779-01-4, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

The molecular formula of this compound is , with a molecular weight of approximately 280.11 g/mol. The structure features a dichlorophenyl group and a pyridazinyl moiety, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C12H7Cl2N3O |

| Molecular Weight | 280.11 g/mol |

| Purity | Typically ≥ 95% |

| CAS Number | 338779-01-4 |

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its interactions at the molecular level. The compound is believed to exhibit antimicrobial , antitumor , and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that compounds containing pyridazine rings often display significant antimicrobial activity. The presence of the dichlorophenyl group may enhance this effect by increasing lipophilicity, allowing for better membrane penetration.

Antitumor Activity

Studies have suggested that certain pyridazine derivatives can inhibit cancer cell proliferation. The specific mechanism may involve the modulation of signaling pathways associated with cell growth and apoptosis. For instance, compounds similar to this one have been shown to induce apoptosis in various cancer cell lines.

Case Studies and Research Findings

- Antitumor Efficacy : A study published in a peer-reviewed journal demonstrated that derivatives of pyridazine exhibited cytotoxic effects on breast cancer cells. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .

- Antimicrobial Properties : Another research effort focused on the synthesis of related compounds and their evaluation against bacterial strains. Results indicated that these compounds had potent activity against Gram-positive bacteria, suggesting potential for development as new antibiotics .

- Inflammatory Response Modulation : In vitro studies have shown that pyridazine derivatives can inhibit pro-inflammatory cytokines in macrophages, indicating a potential role in managing inflammatory diseases .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that derivatives of 2-(2,4-Dichlorophenyl)-2-(6-hydroxy-3-pyridazinyl)acetonitrile exhibit significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, providing insights into its potential as a lead compound for developing new antibiotics .

Anticancer Properties

Another notable application is in cancer research. The compound has shown promise in inhibiting the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. In vitro studies have indicated that it can effectively target specific pathways involved in tumor growth .

Environmental Science Applications

Photodegradation Studies

The compound's behavior under photolytic conditions has been investigated to understand its environmental impact. Research has shown that this compound can undergo photodegradation in aqueous environments, leading to the formation of less harmful byproducts. This is crucial for assessing the ecological risks associated with its use .

Materials Science Applications

Synthesis of Advanced Materials

In materials science, this compound serves as a precursor for synthesizing advanced materials such as polymers and nanocomposites. Its unique chemical structure allows it to be incorporated into various matrices, enhancing the mechanical and thermal properties of the resultant materials .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Pesticides and Fungicides

Imazalil (CAS 58594-72-2)

- Structure : 2,4-Dichlorophenyl group connected to an imidazole ring via an ether linkage, with a sulfate ester .

- Molecular Formula : C₁₄H₁₆Cl₂N₂O₅S.

- Key Differences :

- Application : Broad-spectrum fungicide, whereas the target compound’s bioactivity remains unverified .

Propiconazole (CAS 60207-90-1)

Pyridazine and Acetonitrile Derivatives

2-(4-Chlorophenyl)-2-(6-chloropyridazin-3-yl)acetonitrile

- Structure : Chlorine substituents at the 4-position of the phenyl and 6-position of pyridazine .

- Molecular Formula : C₁₂H₇Cl₂N₃.

- Key Differences :

2-(6-Methylpyridazin-3-yl)acetonitrile

Imidazo[1,2-a]pyridine Derivatives

6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetonitrile (CAS 82626-72-0)

Comparative Data Table

Research Findings and Implications

- Hydroxy Group Impact : The 6-hydroxy substituent in the target compound likely improves aqueous solubility (logP ~2.1 estimated) compared to chloro analogs (logP ~3.5) .

- Heterocycle Choice : Pyridazine derivatives show moderate antifungal activity in preliminary studies, but triazole-based compounds (e.g., propiconazole) remain more potent due to established mechanisms .

- Chlorination Pattern : 2,4-Dichlorophenyl is common in agrochemicals for its balance of lipophilicity and stability, whereas 4-chlorophenyl analogs (e.g., ) may exhibit reduced soil persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.